molecular formula C14H19N3O3 B3841914 N'-[1-(4-nitrophenyl)ethylidene]hexanohydrazide

N'-[1-(4-nitrophenyl)ethylidene]hexanohydrazide

Cat. No. B3841914
M. Wt: 277.32 g/mol
InChI Key: ZPXVFSAVQAHBAW-RVDMUPIBSA-N
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Description

“N’-[1-(4-nitrophenyl)ethylidene]hexanohydrazide” is a Schiff base, which is a compound with a carbon-nitrogen double bond where the nitrogen is also attached to an aryl or alkyl group, not a hydrogen . The “4-nitrophenyl” part refers to a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a nitro group (-NO2) attached at the 4th position .


Synthesis Analysis

Schiff bases like this one are typically synthesized via the condensation of a primary amine with a carbonyl compound . The exact method would depend on the specific reactants used .


Molecular Structure Analysis

The molecular structure would consist of a hexanohydrazide group attached to a nitrophenyl group via a carbon-nitrogen double bond . The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

Schiff bases are known to undergo a variety of reactions, including reduction, oxidation, and cycloaddition . The exact reactions that this compound would undergo would depend on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These would need to be determined experimentally .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on the specific properties of the compound. It’s always important to handle chemical compounds in a safe manner, using appropriate personal protective equipment .

Future Directions

Future research on this compound could include studying its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

N-[(E)-1-(4-nitrophenyl)ethylideneamino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-3-4-5-6-14(18)16-15-11(2)12-7-9-13(10-8-12)17(19)20/h7-10H,3-6H2,1-2H3,(H,16,18)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXVFSAVQAHBAW-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=C(C)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C(\C)/C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-1-(4-nitrophenyl)ethylidene]hexanehydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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